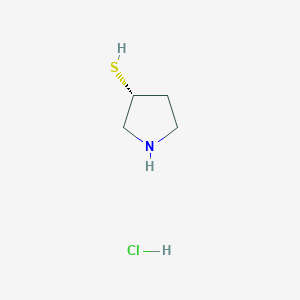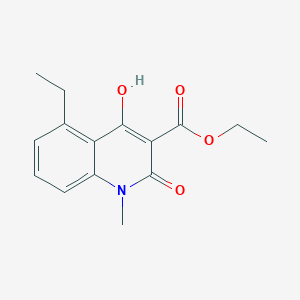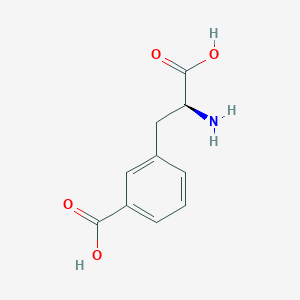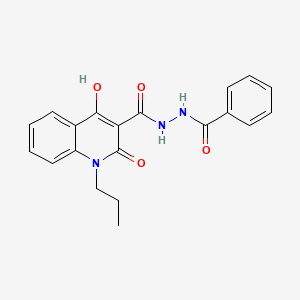
(3R)-pyrrolidine-3-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-pyrrolidine-3-thiol hydrochloride is a chiral compound with a pyrrolidine ring structure substituted with a thiol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pyrrolidine-3-thiol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding pyrrolidine-3-thione precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-pyrrolidine-3-thiol hydrochloride can undergo various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrrolidine-3-thiol.
Substitution: Thioethers.
Scientific Research Applications
(3R)-pyrrolidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-pyrrolidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, including redox regulation and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methylpyrrolidine hydrochloride: Similar in structure but lacks the thiol group, making it less reactive in thiol-specific reactions.
methyl (3R)-pyrrolidine-3-carboxylate hydrochloride: Contains a carboxylate group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
(3R)-pyrrolidine-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with thiol-reactive reagents and biomolecules. This makes it particularly valuable in applications requiring thiol-specific chemistry and redox processes .
Properties
Molecular Formula |
C4H10ClNS |
|---|---|
Molecular Weight |
139.65 g/mol |
IUPAC Name |
(3R)-pyrrolidine-3-thiol;hydrochloride |
InChI |
InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 |
InChI Key |
BOKKMODFTCFDDY-PGMHMLKASA-N |
Isomeric SMILES |
C1CNC[C@@H]1S.Cl |
Canonical SMILES |
C1CNCC1S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)



